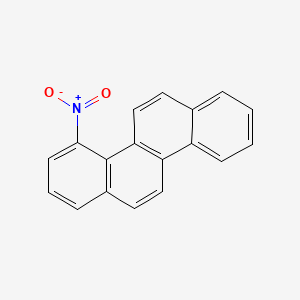
4-Nitrochrysene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrochrysene is a nitro-substituted derivative of polycyclic aromatic hydrocarbons (PAHs). It is a member of the nitroarene family, which are compounds known for their mutagenic and carcinogenic properties. These compounds are typically found in particulate emissions from combustion sources such as diesel exhausts . This compound, specifically, has been studied for its potent carcinogenic activity in experimental models .
Preparation Methods
The synthesis of 4-Nitrochrysene involves nitration of chrysene. The process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the 4-position of the chrysene molecule . Industrial production methods may involve similar nitration processes but on a larger scale with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
4-Nitrochrysene undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The aromatic ring can be oxidized under strong oxidative conditions, leading to the formation of various oxidized derivatives.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Nitrochrysene has been extensively studied for its mutagenic and carcinogenic properties. It serves as a model compound in research focused on understanding the mechanisms of chemical carcinogenesis. In biology and medicine, it is used to study the metabolic activation pathways that lead to DNA damage and mutation . Additionally, it is used in environmental studies to assess the impact of nitroarenes on human health and the environment .
Mechanism of Action
The carcinogenic effects of 4-Nitrochrysene are primarily due to its metabolic activation. The compound undergoes nitroreduction to form reactive intermediates such as N-hydroxylamines. These intermediates can further react to form DNA-reactive species, leading to mutations and potentially cancer . The metabolic pathways involved include the formation of nitrenium ions, which are highly reactive and can bind to DNA, causing structural changes and mutations .
Comparison with Similar Compounds
4-Nitrochrysene is similar to other nitroarenes such as 1-Nitropyrene and 6-Nitrochrysene. it is unique in its specific structure and the position of the nitro group, which influences its reactivity and biological activity. Other similar compounds include 1,6-Dinitropyrene and 1,8-Dinitropyrene, which also exhibit mutagenic and carcinogenic properties but differ in their specific chemical structures and the number of nitro groups .
Properties
CAS No. |
89455-16-3 |
|---|---|
Molecular Formula |
C18H11NO2 |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
4-nitrochrysene |
InChI |
InChI=1S/C18H11NO2/c20-19(21)17-7-3-5-13-9-10-15-14-6-2-1-4-12(14)8-11-16(15)18(13)17/h1-11H |
InChI Key |
UIXODYUOGZNODG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1a,4-Dimethyloctahydro-1aH-2,5-methanoindeno[1,2-b]oxirene](/img/structure/B14379048.png)

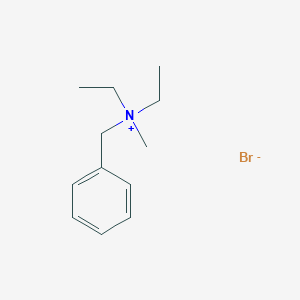
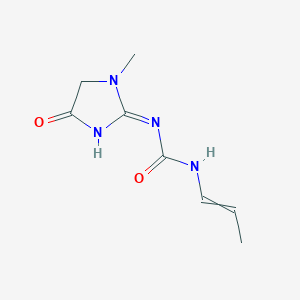
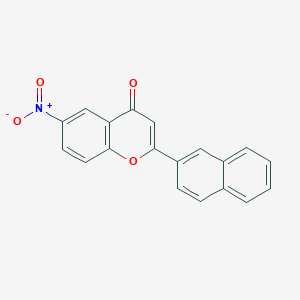
![4-Butyl-7-ethyl-4,7-dihydro-1H-pyrimido[5,4-c]carbazole](/img/structure/B14379067.png)
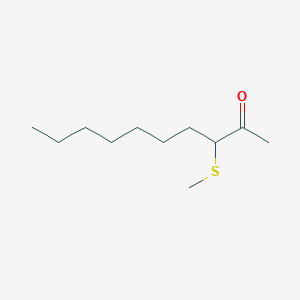
![8-(4-Chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14379079.png)
![Phosphonic acid, [1-(2-furanyl)-3-oxobutyl]-, diethyl ester](/img/structure/B14379083.png)
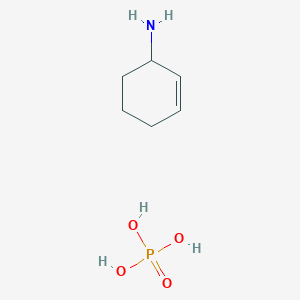
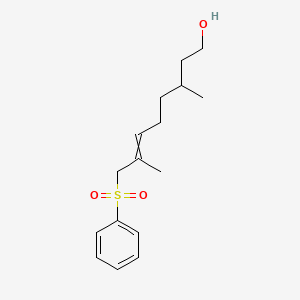
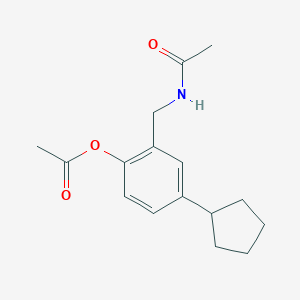
![7-[(1,4,5-Triphenyl-1H-imidazol-2-yl)oxy]heptanoic acid](/img/structure/B14379111.png)
